4-Bromo-5-chloro-2,3-dimethoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-5-chloro-2,3-dimethoxypyridine” is a pyridine derivative. Pyridines are aromatic compounds that contain a nitrogen atom in a six-membered ring structure . The bromo, chloro, and methoxy groups attached to the pyridine ring can potentially make this compound useful in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyridine ring with bromo, chloro, and methoxy substituents. The exact spatial arrangement of these groups would depend on the specific synthesis process used .Chemical Reactions Analysis
As a halogenated pyridine derivative, “this compound” could potentially participate in various types of chemical reactions. For example, it might undergo nucleophilic substitution reactions at the halogen sites, or it could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, its solubility, melting point, and boiling point would be influenced by the presence and position of the bromo, chloro, and methoxy groups .Scientific Research Applications
Synthesis of Polyhalogenated 4,4'-bipyridines
Polyhalogenated 4,4'-bipyridines were synthesized starting from dihalopyridines. This process involved ortholithiation of 2-chloro-5-bromopyridine using bases like LDA or t-BuLi, leading to various halogenated 4,4'-bipyridines in moderate to good yields. The structural assignment of these compounds was confirmed through X-ray diffraction analysis, showcasing the method's utility in preparing halogenated pyridine derivatives (Abboud et al., 2010).
High-Pressure Reactions with Dimethyl Acetylenedicarboxylate
2-Halogenopyridines, including bromo- and chloro-derivatives, reacted with dimethyl acetylenedicarboxylate under high pressure (10 kbar) to yield adducts. This reaction showcases the reactivity of halopyridines under conditions that enhance their nucleophilicity, leading to the formation of complex pyridine derivatives (Matsumoto et al., 1978).
Structural and Vibrational Studies of Halogeno-derivatives of 7-azaindole
Research on the structures and vibrational spectra of halogeno-derivatives of 7-azaindole provided insights into the effects of bromo- and chloro-substitutions on molecular structure. This study utilized X-ray diffraction and vibrational spectroscopy to investigate the structural characteristics and dynamics of these compounds (Morzyk-Ociepa et al., 2018).
Sequential Determination of Bromate and Chlorite by Flow Techniques
A study on the sequential determination of bromate and chlorite in water purification systems explored the kinetic behavior of reactions involving bromate and chlorite with bromine. This research highlights the analytical applications of halopyridines in environmental chemistry, focusing on water treatment and the monitoring of disinfection byproducts (Alonso-mateos et al., 2008).
Arylation via Pd-Catalyzed Suzuki Cross-Coupling
2-Bromo-4-chlorophenyl-2-bromobutanoate underwent a Pd-catalyzed Suzuki cross-coupling reaction, demonstrating the compound's utility in synthesizing heteroarylpyridine derivatives. This study provides a pathway for modifying halopyridine derivatives for potential applications in materials science and pharmaceutical chemistry (Nazeer et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-bromo-5-chloro-2,3-dimethoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO2/c1-11-6-5(8)4(9)3-10-7(6)12-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDQCUSMGLVXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1OC)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.